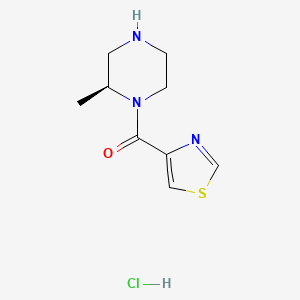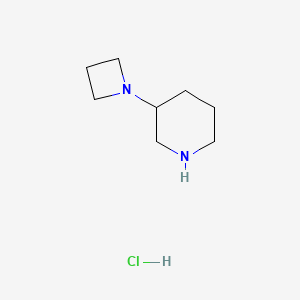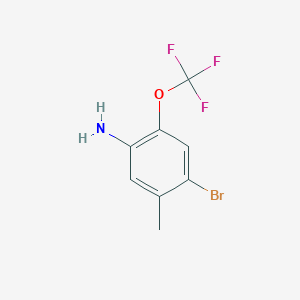
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride typically involves the cyclization of enaminones, cyanamide, and elemental sulfur. This one-pot three-component cascade cyclization provides 2-amino-5-acylthiazoles in good yields with good functional group tolerance . The reaction conditions are mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2,4-disubstituted thiazoles
- 1,2,3-triazoles
- 1,3,4-thiadiazoles
Uniqueness
(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the piperazine moiety. This combination of structural features gives it distinct chemical and biological properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C9H14ClN3OS |
|---|---|
Poids moléculaire |
247.75 g/mol |
Nom IUPAC |
[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
OLRHZFHVDGQNLH-FJXQXJEOSA-N |
SMILES isomérique |
C[C@H]1CNCCN1C(=O)C2=CSC=N2.Cl |
SMILES canonique |
CC1CNCCN1C(=O)C2=CSC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)




![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)




